

Physical and chemical properties of (R)-Pabulenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Pabulenol

Cat. No.: B192048

[Get Quote](#)

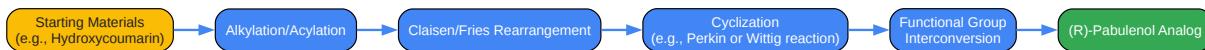
(R)-Pabulenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Pabulenol, a naturally occurring furanocoumarin, presents a subject of interest for its potential biological activities, characteristic of the psoralen class of compounds to which it belongs. This technical guide provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation and analysis, and an exploration of the signaling pathways associated with the broader psoralen family.

Physical and Chemical Properties

(R)-Pabulenol is a solid compound with a defined molecular structure and specific physicochemical characteristics.^[1] The quantitative properties are summarized in Table 1 for ease of reference and comparison.


Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₅	PubChem[1]
Molecular Weight	286.28 g/mol	PubChem[1]
Melting Point	123 - 125 °C	PubChem[1]
Physical Description	Solid	PubChem[1]
IUPAC Name	4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one	PubChem
CAS Number	37551-62-5	PubChem[1]
XLogP3	2.9	PubChem[1]
Polar Surface Area	68.9 Å ²	PubChem[1]

Experimental Protocols

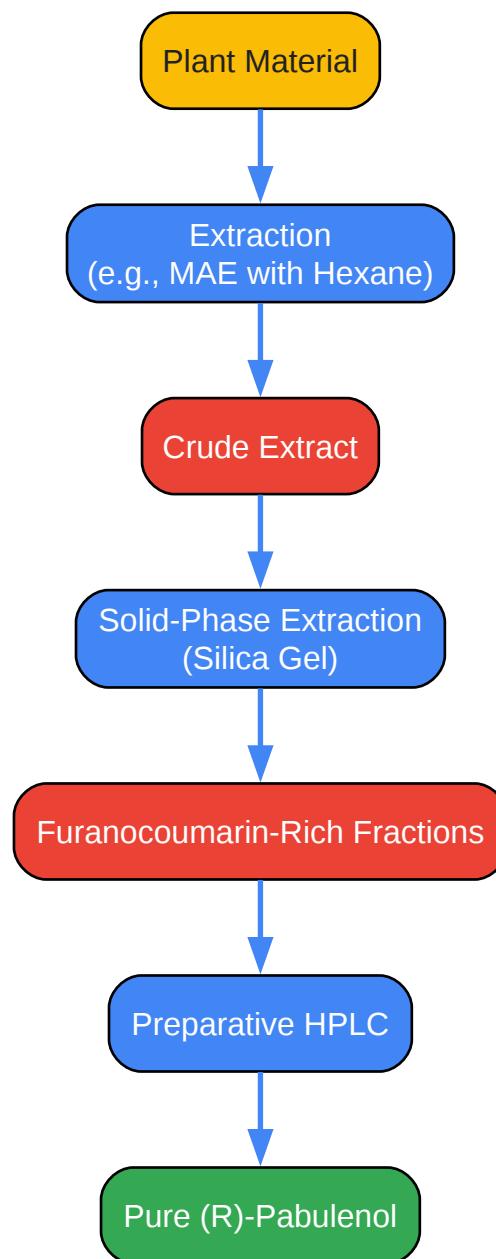
While specific, detailed experimental protocols for the synthesis, purification, and analysis of **(R)-Pabulenol** are not extensively documented in publicly available literature, general methodologies applicable to furanocoumarins can be adapted.

Synthesis of Furanocoumarins

The synthesis of furanocoumarins, including structures analogous to pabulenol, can be achieved through various established organic chemistry routes. Common strategies involve the construction of the furan ring onto a pre-existing coumarin scaffold or the formation of the pyrone ring on a benzofuran core.[1][2] A general workflow for a potential synthetic approach is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for furanocoumarins.


Extraction and Purification of Natural Furanocoumarins

(R)-Pabulenol has been identified in plants such as *Prangos latiloba* and *Prangos lophoptera*.

[1] The extraction and purification of furanocoumarins from plant matrices typically involve the following steps:

- Extraction: Microwave-assisted extraction (MAE) is an efficient method for extracting furanocoumarins from plant material.[3] Optimized parameters often include the use of a non-polar solvent like hexane, a specific solvent-to-solid ratio (e.g., 20:1), elevated temperatures (e.g., 70°C), and a defined extraction time (e.g., 10 minutes).[3] Conventional techniques like maceration or Soxhlet extraction with solvents of varying polarities (e.g., petroleum ether, chloroform, ethanol) are also employed.[4]
- Purification:
 - Solid-Phase Extraction (SPE): Crude extracts can be purified using SPE with sorbents like silica gel. A stepwise elution with a solvent gradient (e.g., hexane-acetone mixture) can effectively separate furanocoumarins from other phytochemicals.[3]
 - Column Chromatography: Gravitational column chromatography using silica gel or aluminum oxide is a common technique for the fractionation of furanocoumarins.[4] Elution is typically performed with a mixture of solvents with increasing polarity.[4]
 - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of individual furanocoumarins to a high degree of purity.

A general workflow for the extraction and purification of furanocoumarins from a plant source is depicted below.

[Click to download full resolution via product page](#)

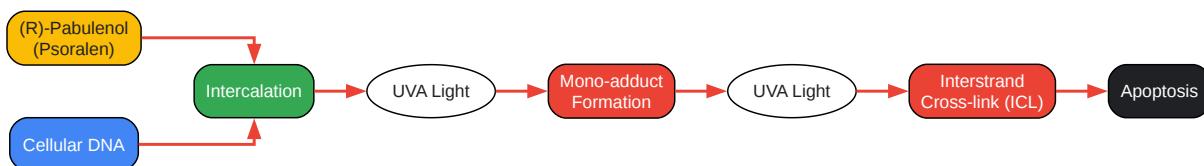
Caption: General workflow for furanocoumarin extraction and purification.

Spectroscopic Analysis

The structural elucidation of **(R)-Pabulenol** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
- ¹³C-NMR: Reveals the number and types of carbon atoms. PubChem indicates the availability of a ¹³C-NMR spectrum for **(R)-Pabulenol**.[\[1\]](#)
- 2D-NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the overall structure.
- Mass Spectrometry (MS):
 - GC-MS: PubChem lists GC-MS data for **(R)-Pabulenol**.[\[1\]](#) This technique provides the molecular weight and fragmentation pattern, which aids in structural identification. The fragmentation of furanocoumarins often involves characteristic losses from the molecular ion.
 - High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.
- Infrared (IR) Spectroscopy:
 - FTIR: Provides information about the functional groups present in the molecule. For a furanocoumarin like **(R)-Pabulenol**, characteristic absorption bands for C=O (lactone), C=C (aromatic and furan rings), and C-O (ether) bonds would be expected.[\[5\]](#)


Biological Activity and Signaling Pathways (of Psoralens)

Direct experimental evidence for the biological activities and specific signaling pathways of **(R)-Pabulenol** is currently limited in the scientific literature. However, as a member of the psoralen family, its biological effects are anticipated to be similar to those of other well-studied psoralens. The primary mechanism of action for psoralens involves photosensitization upon exposure to ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA) therapy.[\[6\]](#)

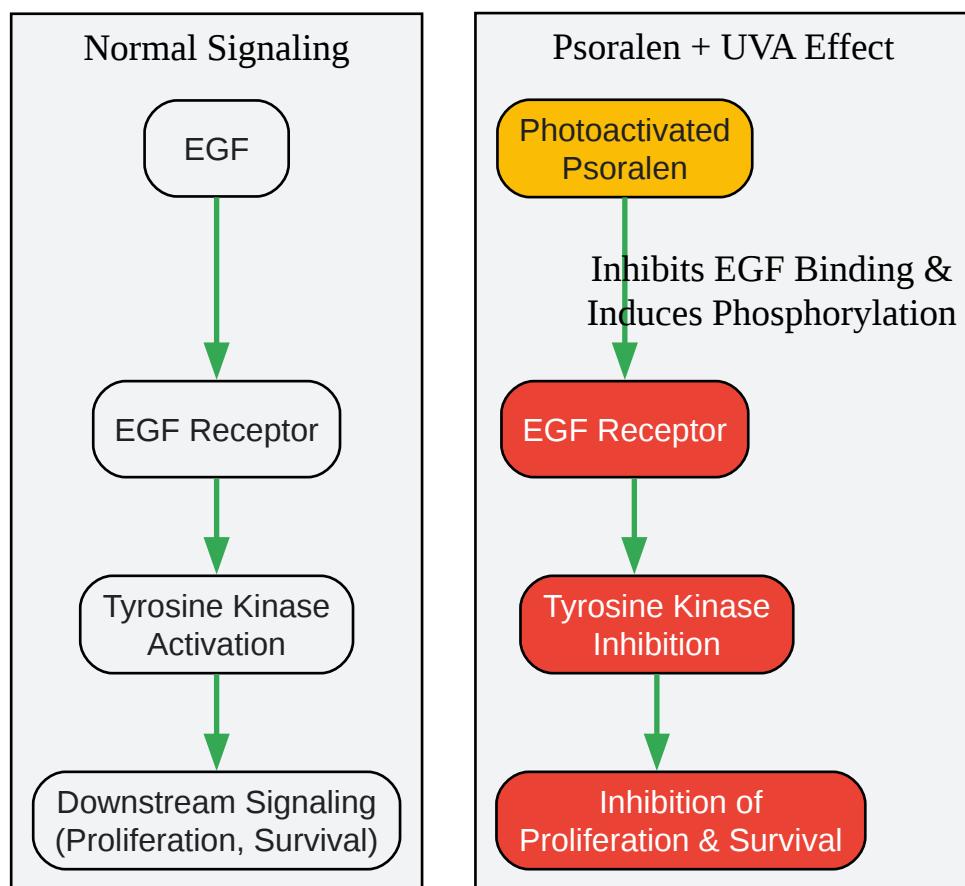
DNA Intercalation and Cross-linking

The most well-characterized mechanism of psoralens is their interaction with DNA.[6]

- Intercalation: Psoralen molecules intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[7]
- Mono-adduct Formation: Upon exposure to UVA light, the psoralen molecule can form a covalent bond with a pyrimidine base (primarily thymine), creating a monoadduct.[7]
- Interstrand Cross-link (ICL) Formation: A second photochemical reaction can occur, where the psoralen monoadduct absorbs another photon and forms a covalent bond with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link.[7] This cross-linking prevents DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[6]

[Click to download full resolution via product page](#)

Caption: Mechanism of psoralen-induced DNA cross-linking and apoptosis.


Effects on Cellular Signaling Pathways

Beyond their direct effects on DNA, photoactivated psoralens have been shown to modulate cellular signaling pathways, which may contribute to their therapeutic effects.

- Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: Psoralens, in combination with UVA light, have been found to inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[8][9] This inhibition appears to be due to a decrease in the number of available EGF receptors on the cell surface.[8] Photoactivated psoralens can induce phosphorylation of the EGF receptor, which may alter its affinity for EGF and inhibit its intrinsic tyrosine kinase activity.[9][10]

- Inhibition of Tyrosine Kinase Signaling: Some studies suggest that psoralens can directly or indirectly inhibit tyrosine kinase signaling.^[6] For example, photo-activated 8-methoxypsoralen has been shown to interact with the catalytic kinase domain of the ErbB2 receptor tyrosine kinase, blocking its signaling and inducing apoptosis in cancer cells.^[11]

The diagram below illustrates the potential impact of photoactivated psoralens on EGFR signaling.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of psoralen-mediated inhibition of EGFR signaling.

Conclusion

(R)-Pabulenol is a furanocoumarin with defined physical and chemical properties. While specific biological data for this compound is sparse, its classification as a psoralen suggests a potential for photoactivated biological activity, primarily through DNA intercalation and cross-

linking, as well as through the modulation of key cellular signaling pathways such as those involving receptor tyrosine kinases. Further research is warranted to elucidate the specific biological effects and therapeutic potential of **(R)-Pabulenol**. The experimental protocols and mechanistic insights provided in this guide, based on the broader furanocoumarin and psoralen literature, offer a foundational framework for future investigations into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-Pabulenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192048#physical-and-chemical-properties-of-r-pabulenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com